molecular formula C17H12N2O3S B5754143 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid

4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid

Cat. No. B5754143
M. Wt: 324.4 g/mol
InChI Key: IULRPCNAFPDZRM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid, also known as NTB, is a chemical compound that has been studied extensively for its potential applications in scientific research. NTB is a thiazole-based fluorescent compound that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms. In

Scientific Research Applications

4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been used in a variety of scientific research applications, including fluorescence microscopy and flow cytometry. Its fluorescent properties make it a useful tool for studying cellular processes, such as protein localization and trafficking, and for identifying and tracking specific cells in complex biological systems. 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has also been used to study the role of specific proteins in disease mechanisms, such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid involves the binding of the compound to specific proteins and cellular structures, resulting in changes in their conformation and function. 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been shown to bind to a variety of proteins, including actin, tubulin, and histones, and to alter their localization and activity. The exact mechanism of action of 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid is still being studied, but its ability to bind to specific proteins and structures makes it a valuable tool for investigating cellular processes.
Biochemical and Physiological Effects
4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has also been shown to modulate the activity of specific enzymes, such as histone deacetylases, and to alter the expression of specific genes. These effects make 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid a promising tool for studying disease mechanisms and for developing new therapies.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid is its fluorescent properties, which make it a useful tool for studying cellular processes in live cells and in complex biological systems. 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid is also relatively easy to synthesize and can be obtained in high purity and yield. However, there are some limitations to the use of 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid in lab experiments. For example, 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid may have off-target effects on cellular processes, and its fluorescent properties may interfere with other fluorescent probes or imaging techniques.

Future Directions

There are many future directions for research on 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid, including the development of new synthesis methods and the identification of new applications in scientific research. One promising area of research is the use of 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid in combination with other compounds or therapies to enhance their efficacy or to overcome resistance mechanisms. Another area of research is the development of new imaging techniques that can be used in conjunction with 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid to study cellular processes in greater detail. Overall, 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid is a promising tool for studying cellular processes and disease mechanisms, and its potential applications in scientific research are still being explored.

Synthesis Methods

The synthesis method for 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid involves the reaction of 2-mercaptonicotinic acid with 4-bromo-1-naphthaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminothiazole. The final product is obtained through a condensation reaction with acetoacetic acid. The synthesis method has been optimized to yield high purity and yield of 4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid, making it suitable for large-scale production.

properties

IUPAC Name

(E)-4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-15(8-9-16(21)22)19-17-18-14(10-23-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,21,22)(H,18,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULRPCNAFPDZRM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid

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